molecular formula C7H12ClN3O B13232016 3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride

3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride

Cat. No.: B13232016
M. Wt: 189.64 g/mol
InChI Key: FIALDMPKCYVGCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles .

Scientific Research Applications

3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride is unique due to its specific structure, which combines a cyclobutane ring with a pyrazole moiety and an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

3-amino-2-pyrazol-1-ylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;/h1-3,5-7,11H,4,8H2;1H

InChI Key

FIALDMPKCYVGCE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1O)N2C=CC=N2)N.Cl

Origin of Product

United States

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